molecular formula C10H16N4O B3247105 Rac-(5R,6S)-5-amino-6-(1-ethyl-1H-pyrazol-4-yl)piperidin-2-one CAS No. 1807940-60-8

Rac-(5R,6S)-5-amino-6-(1-ethyl-1H-pyrazol-4-yl)piperidin-2-one

Cat. No.: B3247105
CAS No.: 1807940-60-8
M. Wt: 208.26
InChI Key: SIAGUQYTBGASAB-SCZZXKLOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rac-(5R,6S)-5-amino-6-(1-ethyl-1H-pyrazol-4-yl)piperidin-2-one is a chiral compound with significant potential in various fields of scientific research. This compound features a piperidin-2-one core substituted with an amino group and a 1-ethyl-1H-pyrazol-4-yl group, making it a versatile molecule for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-(5R,6S)-5-amino-6-(1-ethyl-1H-pyrazol-4-yl)piperidin-2-one typically involves the following steps:

    Formation of the Piperidin-2-one Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, often using amine sources such as ammonia or primary amines.

    Attachment of the 1-ethyl-1H-pyrazol-4-yl Group: This step involves the coupling of the pyrazole derivative to the piperidin-2-one core, typically using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Rac-(5R,6S)-5-amino-6-(1-ethyl-1H-pyrazol-4-yl)piperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) is frequently used for reduction.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted piperidin-2-one derivatives, which can be further utilized in chemical synthesis and biological studies.

Scientific Research Applications

Rac-(5R,6S)-5-amino-6-(1-ethyl-1H-pyrazol-4-yl)piperidin-2-one has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and receptor binding.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Rac-(5R,6S)-5-amino-6-(1-ethyl-1H-pyrazol-4-yl)piperidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Rac-(5R,6S)-5-(aminomethyl)-1-ethyl-6-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one
  • Rac-(5R,6S)-5-(aminomethyl)-1-cyclopropyl-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one

Uniqueness

Rac-(5R,6S)-5-amino-6-(1-ethyl-1H-pyrazol-4-yl)piperidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development efforts.

Properties

IUPAC Name

(5R,6S)-5-amino-6-(1-ethylpyrazol-4-yl)piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c1-2-14-6-7(5-12-14)10-8(11)3-4-9(15)13-10/h5-6,8,10H,2-4,11H2,1H3,(H,13,15)/t8-,10+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIAGUQYTBGASAB-SCZZXKLOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2C(CCC(=O)N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C=N1)[C@H]2[C@@H](CCC(=O)N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rac-(5R,6S)-5-amino-6-(1-ethyl-1H-pyrazol-4-yl)piperidin-2-one
Reactant of Route 2
Rac-(5R,6S)-5-amino-6-(1-ethyl-1H-pyrazol-4-yl)piperidin-2-one
Reactant of Route 3
Rac-(5R,6S)-5-amino-6-(1-ethyl-1H-pyrazol-4-yl)piperidin-2-one
Reactant of Route 4
Rac-(5R,6S)-5-amino-6-(1-ethyl-1H-pyrazol-4-yl)piperidin-2-one
Reactant of Route 5
Rac-(5R,6S)-5-amino-6-(1-ethyl-1H-pyrazol-4-yl)piperidin-2-one
Reactant of Route 6
Rac-(5R,6S)-5-amino-6-(1-ethyl-1H-pyrazol-4-yl)piperidin-2-one

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